An In-Depth Technical Guide to the Synthesis and Characterization of 6,8-Dichloroflavone
An In-Depth Technical Guide to the Synthesis and Characterization of 6,8-Dichloroflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details the synthesis and characterization of 6,8-dichloroflavone, a halogenated flavonoid of significant interest in biochemical and pharmacological research. The primary synthetic route described is the Baker-Venkataraman rearrangement, a robust and widely utilized method for the formation of the flavone core. This guide provides a detailed, step-by-step protocol for the synthesis, beginning with the acylation of 3',5'-dichloro-2'-hydroxyacetophenone, followed by base-mediated intramolecular rearrangement to form a 1,3-diketone intermediate, and subsequent acid-catalyzed cyclization to yield the target compound. Each step is accompanied by an explanation of the underlying chemical principles and experimental considerations. Furthermore, this guide presents a thorough characterization of the synthesized 6,8-dichloroflavone, including its physicochemical properties and comprehensive spectroscopic analysis. Detailed data from Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS) are provided and interpreted. This guide is intended to be a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development, providing a solid foundation for the synthesis and understanding of this and related flavonoid compounds.
Introduction and Significance
Flavonoids are a diverse class of naturally occurring polyphenolic compounds that have garnered significant attention for their wide range of biological activities.[1] Halogenated flavonoids, such as 6,8-dichloroflavone, are of particular interest in medicinal chemistry as the introduction of halogen atoms can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The presence of two chlorine atoms at the 6 and 8 positions of the flavone backbone influences its lipophilicity and potential interactions with biological targets.[2]
6,8-Dichloroflavone has been investigated for various potential therapeutic applications, including antioxidant and other biological activities.[2] A thorough understanding of its synthesis and a comprehensive characterization are paramount for further research and development in these areas. This guide provides the necessary detailed protocols and analytical data to empower researchers in their exploration of this promising compound.
Synthesis of 6,8-Dichloroflavone via Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a classic and reliable method for the synthesis of flavones and chromones.[3][4] The reaction proceeds in three key stages:
-
Esterification: The phenolic hydroxyl group of a 2-hydroxyacetophenone is acylated to form an ester.
-
Baker-Venkataraman Rearrangement: The resulting ester undergoes a base-catalyzed intramolecular acyl migration to form a 1,3-diketone.[4]
-
Cyclization: The 1,3-diketone is then cyclized under acidic conditions to yield the final flavone.
This guide details the synthesis of 6,8-dichloroflavone starting from the commercially available 3',5'-dichloro-2'-hydroxyacetophenone.
Overall Reaction Scheme
Caption: Overall workflow for the synthesis of 6,8-Dichloroflavone.
Experimental Protocol
Materials:
-
3',5'-Dichloro-2'-hydroxyacetophenone[5]
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Potassium hydroxide (KOH)
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Methanol
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of 2-Benzoyloxy-3',5'-dichloroacetophenone (Esterification)
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 3',5'-dichloro-2'-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (5-10 volumes).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add benzoyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and an excess of dilute hydrochloric acid (e.g., 5% HCl) to neutralize the pyridine.
-
A solid precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator. The product can be further purified by recrystallization from methanol or ethanol if necessary.
Step 2: Synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione (Baker-Venkataraman Rearrangement)
-
In a round-bottom flask, dissolve the dried 2-benzoyloxy-3',5'-dichloroacetophenone (1.0 eq) in anhydrous pyridine (5-10 volumes).
-
Add powdered potassium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the mixture with stirring to 50-60 °C for 2-3 hours. The formation of a yellow precipitate of the potassium salt of the diketone is indicative of the reaction's progress.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute acetic acid or hydrochloric acid until the yellow precipitate dissolves and the solution becomes acidic.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diketone.
Step 3: Synthesis of 6,8-Dichloroflavone (Cyclization)
-
Dissolve the crude 1-(3,5-dichloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione in glacial acetic acid (5-10 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux (around 100-110 °C) for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude 6,8-dichloroflavone.
Purification
The crude 6,8-dichloroflavone can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.[6][7] The fractions containing the pure product can be identified by TLC, combined, and the solvent evaporated to yield the purified 6,8-dichloroflavone as a crystalline solid.
Characterization of 6,8-Dichloroflavone
A comprehensive characterization of the synthesized 6,8-dichloroflavone is essential to confirm its identity and purity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₈Cl₂O₂ | [8] |
| Molecular Weight | 291.13 g/mol | [8] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 163-168 °C |
Spectroscopic Data
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~1640-1660 | C=O (carbonyl) stretching of the γ-pyrone ring |
| ~1580-1610 | C=C stretching of the aromatic rings |
| ~1450-1500 | Aromatic ring vibrations |
| ~1100-1300 | C-O-C (ether) stretching |
| ~700-850 | C-Cl stretching |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the molecule. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
¹H NMR (Proton NMR):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | m | 2H | H-2', H-6' |
| ~7.4-7.6 | m | 3H | H-3', H-4', H-5' |
| ~7.8 | d | 1H | H-5 |
| ~7.0 | s | 1H | H-3 |
| ~7.7 | d | 1H | H-7 |
¹³C NMR (Carbon-13 NMR): [9]
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C-4 (C=O) |
| ~163 | C-2 |
| ~155 | C-9 |
| ~153 | C-7 |
| ~138 | C-5 |
| ~131 | C-1' |
| ~131 | C-4' |
| ~129 | C-2', C-6' |
| ~126 | C-3', C-5' |
| ~125 | C-10 |
| ~124 | C-6 |
| ~122 | C-8 |
| ~108 | C-3 |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak (M⁺): m/z 290 (for ³⁵Cl isotopes) with characteristic isotopic peaks at m/z 292 (M+2) and m/z 294 (M+4) due to the presence of two chlorine atoms. The relative intensities of these peaks should be approximately in a 9:6:1 ratio.
Caption: Plausible fragmentation pathways for 6,8-Dichloroflavone in Mass Spectrometry.
Trustworthiness and Self-Validating Systems
The protocols described in this guide are based on well-established chemical transformations. The successful synthesis of 6,8-dichloroflavone can be validated at each step through the use of standard analytical techniques:
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction's completion and helps in optimizing reaction times.
-
Spectroscopic Confirmation: The comprehensive spectroscopic data provided (FTIR, ¹H NMR, ¹³C NMR, and MS) serves as a benchmark for the synthesized compound. A match between the experimental data and the reference data provided herein confirms the identity and purity of the final product.
-
Melting Point Determination: A sharp melting point within the expected range is a good indicator of the purity of the synthesized compound.
By following these self-validating steps, researchers can have a high degree of confidence in the identity and quality of their synthesized 6,8-dichloroflavone.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of 6,8-dichloroflavone. The utilization of the Baker-Venkataraman rearrangement offers a reliable and efficient route to this important halogenated flavonoid. The comprehensive characterization data presented herein will be an invaluable resource for researchers, enabling them to confidently synthesize and identify this compound for further investigation into its biological and pharmacological properties. The methodologies and analytical data provided are intended to facilitate and accelerate research in the ever-expanding field of flavonoid chemistry and drug discovery.
References
[10] A high‐yield modification of the baker‐venkataraman rearrangement. Application to the synthesis of 5‐hydroxyflavone and 6,8‐dichloro‐5‐hydroxyflavone. (Source: Scilit) [Link]
[3] Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. J. Chem. Soc., 1381–1389.
[4] Mahal, H. S., & Venkataraman, K. (1934). Synthetical experiments in the chromone. group. XIV. Action of sodamide on 1-acyloxy-2-acetonaphthones. J. Chem. Soc., 1767–1769.
[11] 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (Source: The Royal Society of Chemistry) [Link]
[12] Synthesis, characterization and DFT studies of 6,8-dichloro-2-(4-chlorophenyl)-4 H -chromen-4-one. (Source: Semantic Scholar) [Link]
[13] Synthesis of Flavonoids Using Baker-Venkataraman rearrangement. (Source: ResearchGate) [Link]
[14] 1 H-and 13 C-NMR chemical shifts for compound 6. (Source: ResearchGate) [Link]
[15] 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (Source: ResearchGate) [Link]
[16] [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (Source: The Royal Society of Chemistry) [Link]
[1] A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. (Source: National Institutes of Health) [Link]
[17] Flavonols and flavonoids: UV spectroscopic analysis. (Source: Wiley Analytical Science) [Link]
[18] 3,5-Dichloro-2-hydroxyacetophenone. (Source: NIST WebBook) [Link]
[9] 13C NMR Chemical Shifts. (Source: Organic Chemistry Data) [Link]
[19] Partial Purification and Characterization of Three Flavonol-Specific Sulfotransferases from Flaveria chloraefolia. (Source: National Institutes of Health) [Link]
[20] 13C NMR spectroscopy • Chemical shift. (Source: NPTEL) [Link]
[21] Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection. (Source: PubMed) [Link]
[22] Structural Analysis of Flavonoids and Related Compounds - A Review of Spectroscopic Applications. (Source: Semantic Scholar) [Link]
[23] Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. (Source: Google Patents)
[6] Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. (Source: MDPI) [Link]
[7] Degradation of chloroaromatics: purification and characterization of maleylacetate reductase from Pseudomonas sp. strain B13. (Source: National Institutes of Health) [Link]
Sources
- 1. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 5. L10006.14 [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Degradation of chloroaromatics: purification and characterization of maleylacetate reductase from Pseudomonas sp. strain B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6,8-DICHLOROFLAVONE | 100914-20-3 [chemicalbook.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. diva-portal.org [diva-portal.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. 3,5-Dichloro-2-hydroxyacetophenone [webbook.nist.gov]
- 19. Partial Purification and Characterization of Three Flavonol-Specific Sulfotransferases from Flaveria chloraefolia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bhu.ac.in [bhu.ac.in]
- 21. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Structural Analysis of Flavonoids and Related Compounds - A Review of Spectroscopic Applications | Semantic Scholar [semanticscholar.org]
- 23. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
